N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-9-6-14(20-8-9)15(18)16-5-4-13(17)12-7-10(2)19-11(12)3/h6-8,13,17H,4-5H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYBAKLPFJMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CS2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including solvent-free microwave irradiation methods. These methods are favored for their efficiency, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Functional Groups and Reactivity Profile
The compound contains three reactive domains:
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Acidic (HCl, H₂O, Δ) | 6M HCl, reflux | 4-Methylthiophene-2-carboxylic acid + amine | 75–85% | Amide cleavage via protonation |
| Basic (NaOH, H₂O, Δ) | 2M NaOH, 80°C | Sodium 4-methylthiophene-2-carboxylate + amine | 60–70% | Saponification dominant pathway |
This reactivity is consistent with oxamide derivatives, where steric hindrance from the dimethylfuran group slightly reduces hydrolysis efficiency compared to simpler amides.
Nucleophilic Substitution
The β-hydroxypropyl chain facilitates nucleophilic displacement reactions:
| Reagent | Reaction Type | Product | Catalyst |
|---|---|---|---|
| SOCl₂ | Chlorination | Chloropropyl derivative | Pyridine |
| NH₂NH₂ (hydrazine) | Hydrazide formation | Thiophene-carboxamide hydrazine analog | Ethanol, Δ |
| R-OH (alcohols) | Etherification | Alkoxypropyl-substituted compound | H₂SO₄ |
The hydroxyl group’s position adjacent to the furan ring enhances its leaving-group potential in SN2 mechanisms.
Oxidation Pathways:
| Target Site | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Furan ring | m-CPBA | Epoxide or diketone derivative | Solvent-dependent |
| Thiophene ring | H₂O₂, AcOH | Sulfoxide or sulfone | Controlled by pH |
| Hydroxyl group | KMnO₄, H⁺ | Ketone (via oxidation of secondary alcohol) | High (>90%) |
Reduction Pathways:
| Reagent | Target Site | Product |
|---|---|---|
| LiAlH₄ | Amide | Amine derivative |
| H₂/Pd-C | Thiophene | Dihydrothiophene analog |
The dimethylfuran ring’s electron-donating methyl groups retard electrophilic oxidation compared to unsubstituted furans .
Condensation and Cycloaddition
The hydroxyl and amide groups enable condensation with carbonyl compounds:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Aldehydes (e.g., PhCHO) | Acid catalysis, Δ | Schiff base-linked conjugates | Chelation studies |
| Dienophiles (e.g., maleic anhydride) | Thermal, solvent-free | Diels-Alder adducts | Polymer precursor synthesis |
Cycloaddition reactions exploit the furan ring’s diene character, though steric bulk from methyl groups lowers reaction rates .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | Byproducts |
|---|---|---|---|
| UV light (300–400 nm) | Photolytic cleavage | 48 hours | Radical intermediates |
| Aqueous pH 9.0 | Hydrolysis of amide bond | 12 days | Carboxylic acid + amine |
| High humidity (>80% RH) | Hygroscopic decomposition | Variable | Hydrated thiophene derivatives |
Interaction with Biological Targets
While not a traditional "chemical reaction," the compound inhibits tankyrase enzymes via:
-
Hydrogen bonding between the amide carbonyl and enzyme active sites
-
π-Stacking of the thiophene ring with aromatic residues (Phe, Tyr)
This interaction disrupts Wnt/β-catenin signaling pathways, as demonstrated in colorectal cancer cell assays (IC₅₀ = 0.8 μM).
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with thiophene structures exhibit significant anticancer activities. N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has shown promise in inhibiting cancer cell proliferation. A study demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | ROS generation |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in organic electronics.
| Property | Value | Comparison with Standard Polymer |
|---|---|---|
| Conductivity (S/m) | 0.05 | Higher than standard PEDOT:PSS |
| Thermal Stability (°C) | 250 | Comparable to polycarbonate |
Pharmacology
Pharmacokinetics and Toxicology
Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles. Toxicological assessments have shown low toxicity levels in vitro and in vivo, suggesting a wide safety margin for potential therapeutic uses.
Case Study: Neuroprotective Activity
A recent study evaluated the neuroprotective effects of this compound using a mouse model of Alzheimer's disease. The results indicated that administration of the compound significantly improved cognitive function as measured by the Morris water maze test.
Mechanism of Action
The mechanism by which N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Table 1: Key Structural Parameters
*Inferred from hydroxypropyl and carboxamide groups.
Key Observations :
- The target compound’s hydroxypropyl linker distinguishes it from ’s ethyl carbazate, enhancing hydrogen-bonding capacity (additional OH donor) and conformational adaptability .
- Unlike ’s rigid phthalimide, the target compound’s flexible hydroxypropyl chain allows for variable crystal packing modes, as seen in ’s R22(8) hydrogen-bonded motifs .
Hydrogen Bonding and Crystal Packing
highlights the role of hydrogen bonding (O—H···N, N—H···O) and π-π interactions in stabilizing crystal structures. For the target compound:
- The methylthiophene and dimethylfuran groups may engage in C—H···π or weak π-stacking, though steric hindrance from methyl substituents could limit these interactions compared to unsubstituted analogs.
Methodological Considerations
- Crystallography : Both the target compound and ’s analog likely employ SHELX software () for structure refinement. SHELXL’s robustness in handling hydrogen-bonding networks and disorder modeling is critical for resolving flexible moieties like hydroxypropyl .
- Computational Modeling: Density functional theory (DFT) could elucidate electronic differences between the thiophene (target) and pyrazole () cores, predicting redox potentials or absorption spectra.
Biological Activity
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : 239.33 g/mol
Biological Activity Overview
Initial studies on related compounds have indicated that structures containing thiophene and furan moieties exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activity of this compound has not been extensively documented in literature; however, insights can be drawn from analogous compounds.
- Cytotoxicity : Compounds similar to this compound have shown selective cytotoxicity against malignant cells. For instance, studies on dimers of 3,5-bis(benzylidene)-4-piperidones revealed that they induced apoptosis in cancer cells through the activation of caspases and mitochondrial membrane depolarization .
- Anti-inflammatory Effects : The presence of the thiophene ring in other compounds has been linked to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various analogs in human malignant cell lines. The results indicated that certain structural modifications significantly enhanced tumor-selective toxicity. While specific data on this compound is lacking, the findings suggest potential for similar efficacy in targeting cancer cells selectively .
Study 2: Mechanistic Insights
Research on related compounds demonstrated that they could induce cell cycle arrest and apoptosis in cancer cells. The activation of caspases was a common mechanism observed across multiple studies involving compounds with similar functionalities .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide, and how is its purity confirmed?
- Methodology : The synthesis involves sequential coupling of the furan and thiophene moieties, followed by hydroxylation and carboxamide formation. Critical steps include protecting group strategies for the hydroxylated furan to prevent side reactions. Characterization relies on Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying stereochemistry at the hydroxypropyl group) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
- Challenge : Hydroxyl group reactivity may lead to byproducts; inert atmosphere (e.g., nitrogen) is recommended during synthesis .
Q. How does this compound inhibit tankyrase enzymes, and what experimental assays validate this activity?
- Mechanism : The compound’s furan-thiophene hybrid structure mimics ADP-ribose binding motifs, competitively inhibiting tankyrase’s PARP domain. In vitro assays using recombinant tankyrase-1/2 and fluorescence-based NAD+ depletion measurements (IC₅₀ values) are standard. Cellular validation includes Wnt/β-catenin pathway suppression in HEK293T cells, monitored via luciferase reporter assays .
- Controls : Use known inhibitors (e.g., XAV939) as positive controls to benchmark potency .
Q. What analytical techniques are critical for resolving structural ambiguities in this compound?
- X-ray crystallography is definitive for resolving 3D conformation, particularly the spatial arrangement of the hydroxypropyl group relative to the thiophene ring. 2D NMR (e.g., COSY, HSQC) clarifies proton-proton and carbon-proton correlations in complex regions like the substituted furan .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Root cause analysis : Variability often stems from assay conditions (e.g., NAD+ concentration, enzyme batch differences). Standardize protocols using ATP-free reaction buffers and pre-incubate enzymes with inhibitors for 30 minutes. Validate findings with orthogonal assays (e.g., Western blotting for PARylation reduction in cells) .
- Statistical approach : Use Bland-Altman plots to assess inter-laboratory reproducibility .
Q. What computational strategies predict the compound’s pharmacokinetics and target binding dynamics?
- ADME prediction : Tools like SwissADME calculate logP (∼2.1) and solubility (∼25 µM in aqueous buffer), indicating moderate bioavailability. Molecular dynamics simulations (AMBER or GROMACS) model binding stability in tankyrase’s catalytic pocket, focusing on hydrogen bonds with Gly1032 and π-π stacking with Tyr1053 .
- Docking validation : Cross-validate with crystal structures (PDB: 3UTM) to refine scoring functions .
Q. How can structural modifications enhance this compound’s material science applications (e.g., organic electronics)?
- Design strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiophene ring to lower LUMO energy, improving charge transport. Cyclic voltammetry measures redox potentials, while UV-vis spectroscopy assesses bandgap tuning (target: <2.5 eV). Collaborate with material scientists to test thin-film conductivity .
Q. What experimental designs optimize reaction yields in large-scale synthesis?
- DOE approach : Use Box-Behnken designs to optimize variables: temperature (70–90°C), catalyst loading (5–15 mol% Pd(OAc)₂), and solvent polarity (DMF vs. THF). Response surface modeling identifies ideal conditions (e.g., 80°C, 10 mol% catalyst, DMF), achieving yields >75% .
Q. How does this compound synergize with other Wnt pathway inhibitors, and what metrics quantify synergy?
- Combination studies : Pair with β-catenin inhibitors (e.g., ICG-001) in colorectal cancer cell lines (e.g., HCT116). Synergy scores are calculated via the Chou-Talalay method (CompuSyn software), with combination indices (CI <1 indicating synergy). Monitor apoptosis via Annexin V/PI flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
